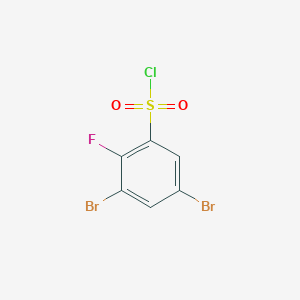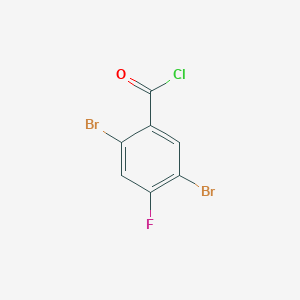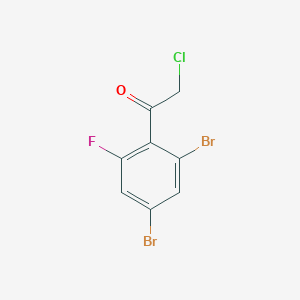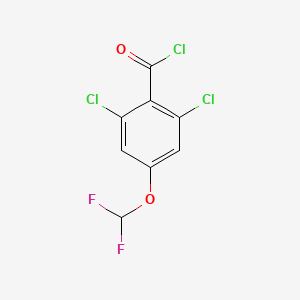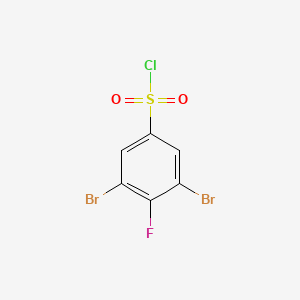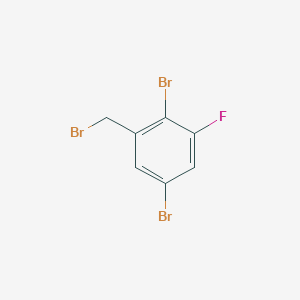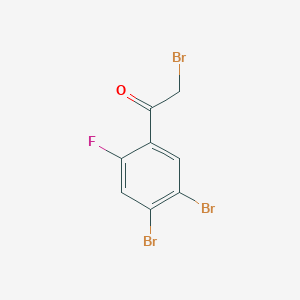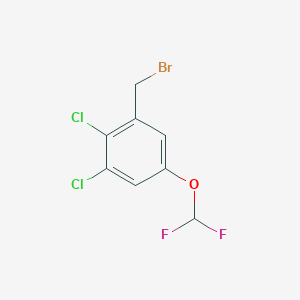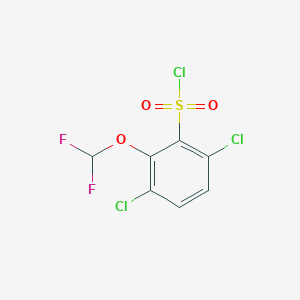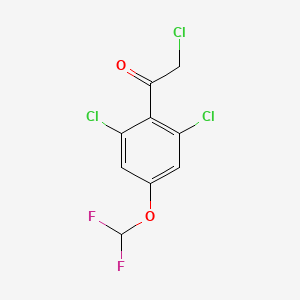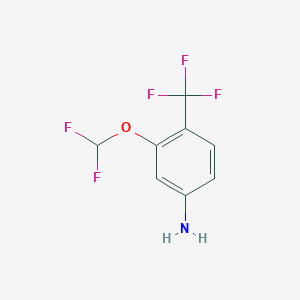
3-Difluoromethoxy-4-(trifluoromethyl)aniline
説明
3-Difluoromethoxy-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H6F5NO and its molecular weight is 227.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phase Behavior and Application Potentials
Research has explored the phase behavior of ionic liquids with diverse solutes, including aromatic compounds like aniline derivatives. These studies highlight the significant effects of anion selection on solubility, particularly when considering hydrogen-bonding solutes versus aromatic compounds. The findings suggest potential applications in environmentally friendly solvents with tunable properties for separating target molecules from aqueous solutions or extracting them from original matrices (Visak et al., 2014).
Aniline Derivatives in Wastewater Treatment
Aniline and its derivatives, commonly found in pharmaceutical and dye industry wastewaters, have raised concerns due to their potential health and environmental impacts. Various remediation technologies, particularly Advanced Oxidation Processes (AOPs), have been identified as cost-effective and efficient methods for eliminating these compounds from waste streams. This underscores the importance of understanding the chemical properties and reactivity of aniline derivatives in environmental contexts (Chaturvedi & Katoch, 2020).
Trifluoromethanesulfonic Acid in Organic Synthesis
The use of trifluoromethanesulfonic acid in organic synthesis, including electrophilic aromatic substitution reactions, has been reviewed. This acid's high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, leading to a wide range of reactions. This research highlights the utility of fluorinated compounds in synthesizing new organic compounds, which may include derivatives of 3-Difluoromethoxy-4-(trifluoromethyl)aniline (Kazakova & Vasilyev, 2017).
Environmental Fate and Effects of Fluorinated Compounds
A review of the environmental fate and effects of lampricide TFM, a fluorinated compound, provides insights into the transient environmental impacts of such chemicals. Despite their potent effects, communities and individual organisms typically recover post-treatment, suggesting that properly managed use of fluorinated compounds, including those related to this compound, might present minimal long-term ecological risks (Hubert, 2003).
Fluorinated Substituents in Antitubercular Drug Design
The strategic placement of trifluoromethyl substituents, including groups similar to this compound, has been highlighted in antitubercular drug design. The incorporation of such groups can significantly enhance the pharmacodynamic and pharmacokinetic properties of antitubercular agents, underscoring the importance of fluorinated compounds in medicinal chemistry (Thomas, 1969).
特性
IUPAC Name |
3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(14)1-2-5(6)8(11,12)13/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUJSOLVDDHTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


